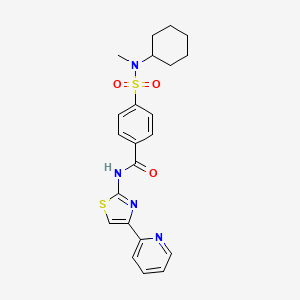
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, commonly known as CCT251545, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including compounds structurally related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been synthesized and investigated for their inhibitory effects on human carbonic anhydrases (CA). These compounds have shown significant inhibition of various CA isoforms, with inhibition constants (KIs) ranging from low micromolar to nanomolar. Such findings highlight the potential of these compounds in the development of therapeutic agents targeting diseases where CA activity is implicated (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Heterocyclic Synthesis Applications
Compounds similar to this compound have been utilized in the synthesis of various heterocyclic structures. For example, thiophenylhydrazonoacetates were explored for their reactivity towards the creation of diverse heterocyclic compounds, showcasing the compound's role in facilitating the synthesis of biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Cytotoxic Evaluation
Derivatives structurally similar to the compound have been synthesized and evaluated for their cytotoxic effects, particularly against cancer cell lines. Such research indicates the potential use of these compounds in the development of new chemotherapeutic agents. For instance, substituted sulfonamide Schiff bases have shown promising cytotoxic activity towards breast cancer cell lines, which could lead to advancements in cancer treatment (Govindaraj et al., 2021).
Insecticidal Agents
Novel sulfonamide thiazole derivatives, related to this compound, have been synthesized and assessed for their potential as insecticidal agents. Studies on the cotton leafworm, Spodoptera littoralis, have revealed the insecticidal efficacy of these compounds, suggesting their use in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Metal Complex Synthesis
Research into synthesizing metal complexes with sulfonamide derivatives, including those structurally related to this compound, has been conducted. These complexes have been characterized and studied for their potential applications in the pharmaceutical and chemical industries due to their expected biological and catalytic properties (Orie, Ike, & Nzeneri, 2021).
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-12-10-16(11-13-18)21(27)25-22-24-20(15-30-22)19-9-5-6-14-23-19/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLABJKTOKOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

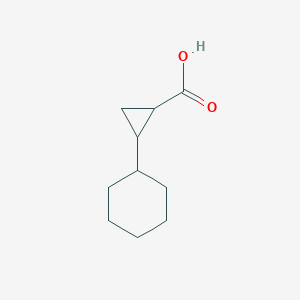

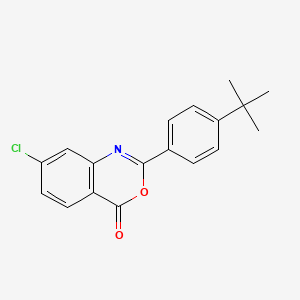
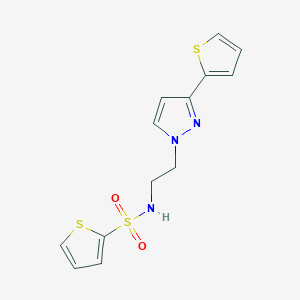

![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
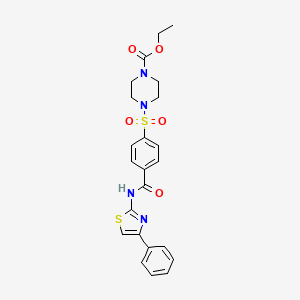
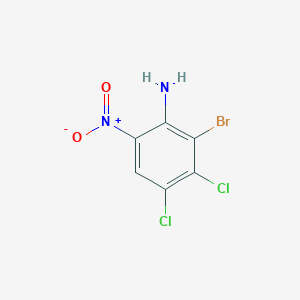
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)
![Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate](/img/structure/B2655563.png)

![[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]hydrazine](/img/structure/B2655567.png)
